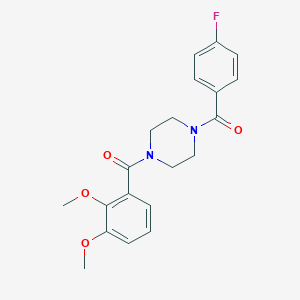![molecular formula C16H24N4O B246952 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol, also known as DM-BIE, is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is believed to exert its effects through interaction with specific protein targets. It has been shown to bind to the active site of certain enzymes, inhibiting their activity. Additionally, it has been shown to interact with specific amino acid residues in proteins, altering their conformation and function.
Biochemical and Physiological Effects:
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has also been shown to modulate the activity of certain ion channels, affecting neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is its versatility as a research tool. It can be used to study a variety of biological processes and has been shown to exhibit multiple modes of action. However, one limitation is its potential toxicity. 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been shown to exhibit cytotoxic effects in certain cell types, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol. For example, it could be used to study the role of specific enzymes in cancer cell proliferation and apoptosis. Additionally, it could be used as a tool to study protein interactions and protein folding in more detail. Finally, 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol could be modified to improve its selectivity and reduce its potential toxicity, making it a more useful research tool.
Synthesis Methods
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol can be synthesized through a multi-step process involving the reaction of 1,5-dimethyl-1H-benzimidazole with piperazine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been used as a fluorescent probe to study protein interactions and protein folding.
properties
Product Name |
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol |
|---|---|
Molecular Formula |
C16H24N4O |
Molecular Weight |
288.39 g/mol |
IUPAC Name |
2-[4-[(1,5-dimethylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O/c1-13-3-4-15-14(11-13)17-16(18(15)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 |
InChI Key |
YDGHLTNHJPOUBX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CCO)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



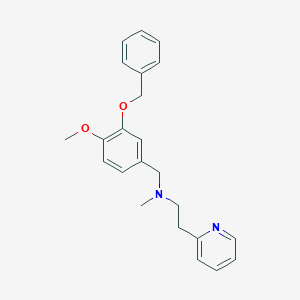
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
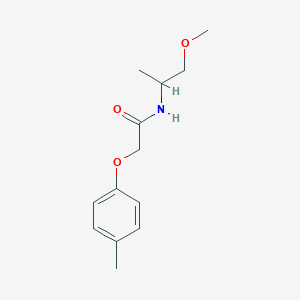
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
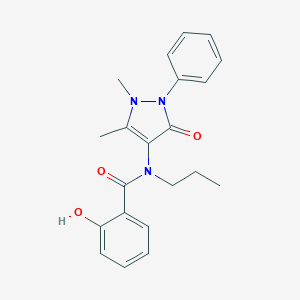
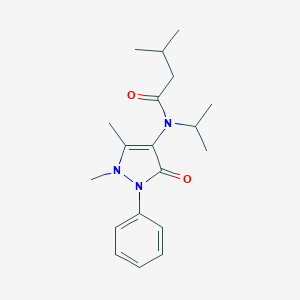
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
